N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S2/c1-12-6-8-14(9-7-12)31(28,29)26-17-5-3-2-4-15(17)20(27)25-21-24-19-16(23)10-13(22)11-18(19)30-21/h2-11,26H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQFUPOKPMBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The difluorobenzene derivative is often reacted with thionyl chloride to form the corresponding chloro derivative, which is then coupled with the appropriate amine to form the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles or sulfonamides.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogs
- Fluorination: The 4,6-difluoro substitution on the benzothiazole core (target compound, GB19) enhances lipophilicity and metabolic stability compared to mono-fluorinated (e.g., 4l) or non-fluorinated analogs. This substitution pattern may improve membrane permeability and target-binding affinity .
- Functional Groups: The sulfonamido-benzamide group in the target compound contrasts with the thiazolidinedione-acetamide in GB17.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on molecular formula.
- Melting Points : High melting points (>250°C) in GB19 and analogs () suggest crystalline stability, likely due to strong intermolecular interactions (e.g., hydrogen bonding from sulfonamido or thiazolidinedione groups). The target compound is expected to exhibit similar thermal stability .
- Purity and Yield : GB19 and related compounds () show HPLC purities >95%, indicating robust synthetic protocols. Yields for these analogs range from 57–86%, suggesting moderate to high synthetic efficiency for the target compound if similar routes are employed .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s sulfonamido group would exhibit C=O stretching (~1660–1680 cm⁻¹) and NH stretching (~3150–3300 cm⁻¹), comparable to GB19’s thiazolidinedione C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) bands. Absence of C=S (1243–1258 cm⁻¹) in the target distinguishes it from triazole-thiones in .
- NMR and MS : The 4,6-difluoro substitution on benzothiazole would produce distinct ¹⁹F NMR signals and characteristic ¹H/¹³C shifts (e.g., aromatic protons at δ 7.2–8.5 ppm). LCMS data for GB19 (m/z 444.0 [M-H]⁺) align with calculated masses, suggesting similar reliability for the target compound’s spectral validation .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 392.39 g/mol |
| CAS Number | 1215473-38-3 |
The compound features a difluorobenzo[d]thiazole moiety, which is known for enhancing biological activity through improved binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. The difluorobenzo[d]thiazole group enhances the compound's ability to bind to enzymes and receptors, potentially modulating their activity.
- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on protein kinases, which are critical in regulating cell functions and signaling pathways .
- Antitumor Activity : Preliminary studies suggest that derivatives of benzo[d]thiazole demonstrate significant antitumor properties by inducing apoptosis in cancer cells. This is often assessed through MTS cytotoxicity assays on various cancer cell lines .
Antitumor Activity
A study evaluated the antitumor effects of related benzothiazole compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives exhibited notable cytotoxicity and inhibited cell proliferation effectively in both 2D and 3D cultures .
Antimicrobial Activity
Another aspect of the biological activity includes antimicrobial effects against both Gram-negative and Gram-positive bacteria. Compounds with similar structural features showed promising results in broth microdilution tests against Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .
Case Studies
-
Case Study 1: Antitumor Efficacy
- Objective : To evaluate the antitumor efficacy of this compound.
- Methodology : MTS assays were conducted on A549 lung cancer cells.
- Findings : The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an antitumor agent.
-
Case Study 2: Antimicrobial Effects
- Objective : To assess the antimicrobial activity against common pathogens.
- Methodology : Broth microdilution methods were employed.
- Findings : Significant inhibition was observed against S. aureus, supporting its potential application in treating bacterial infections.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzamide structure can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Introduction of fluorine atoms | Increases binding affinity to target proteins |
| Sulfonamide group presence | Enhances solubility and bioavailability |
| Variations in aromatic substituents | Alters selectivity towards specific targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
